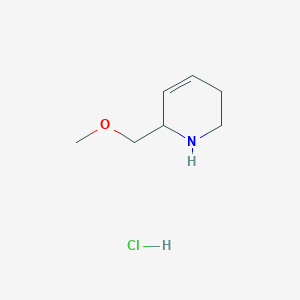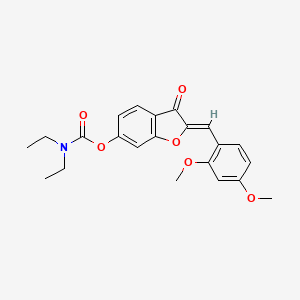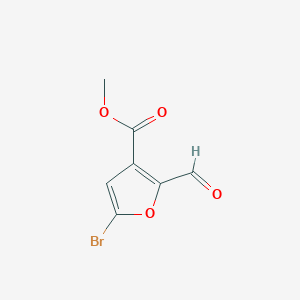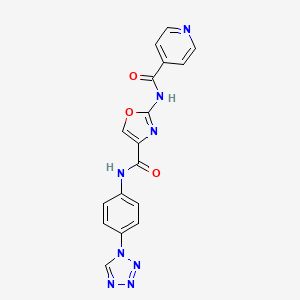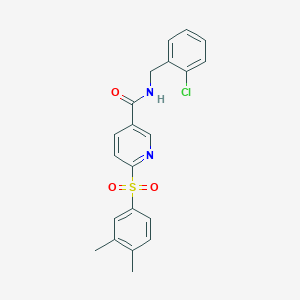
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, commonly known as CDS-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. In
Mécanisme D'action
CDS-1 inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. CDS-1 has been shown to be a selective inhibitor of several protein kinases, including AKT and p38 MAPK.
Biochemical and Physiological Effects:
CDS-1 has several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CDS-1 has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancer cells. CDS-1 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, CDS-1 has been shown to reduce the production of pro-inflammatory cytokines in macrophages and inhibit the migration of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CDS-1 has several advantages for lab experiments, including its selectivity for specific protein kinases, its ability to inhibit cell proliferation and induce apoptosis, and its potential therapeutic applications in several diseases. However, the synthesis of CDS-1 is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, the use of CDS-1 in lab experiments requires careful consideration of its potential toxic effects on cells and tissues.
Orientations Futures
There are several future directions for the study of CDS-1, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential direction is the development of CDS-1 derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Another direction is the identification of new protein kinase targets for CDS-1, which could expand its potential therapeutic applications. Finally, the use of CDS-1 in combination with other drugs or therapies could enhance its efficacy and reduce potential toxic effects.
Méthodes De Synthèse
The synthesis method of CDS-1 involves several steps, including the reaction of 2-chlorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, CDS-1. The synthesis of CDS-1 is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
CDS-1 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and autoimmune disorders. Recent studies have shown that CDS-1 can inhibit the activity of several protein kinases, including AKT, which is a critical regulator of cell survival and proliferation. Inhibition of AKT activity by CDS-1 has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. CDS-1 has also been shown to have anti-inflammatory effects by inhibiting the activity of the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-7-9-18(11-15(14)2)28(26,27)20-10-8-17(13-23-20)21(25)24-12-16-5-3-4-6-19(16)22/h3-11,13H,12H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUFDGCWECGMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

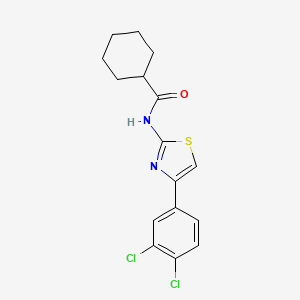
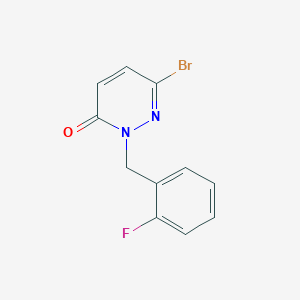
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
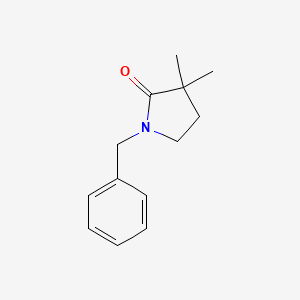
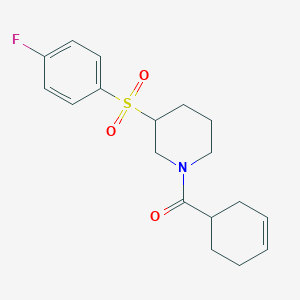
![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)
![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)
